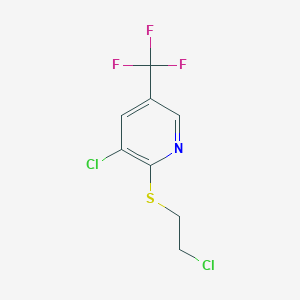

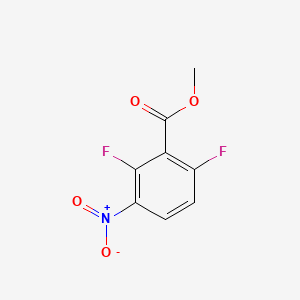

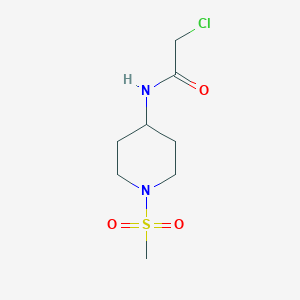

3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine

Overview

Description

3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine, also known as CTCEP, is a novel organic compound with a wide range of applications in the field of organic chemistry. It is a highly versatile compound, with the ability to be used as a starting material for the synthesis of a variety of compounds, as well as a catalyst for certain reactions. CTCEP’s structure has been studied extensively, and its reactivity has been well-characterized.

Scientific Research Applications

- Scientific Field: Organic Chemistry .

- Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is a process that is not well developed, but is crucial for the functionalization of these esters .

- Methods of Application: The study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

- Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

- Scientific Field: Industrial Chemistry .

- Application Summary: The synthesis of 3-chloro-2-methylbiphenyl, an intermediate for the synthesis of pyrethroid insecticides from 2,6-dichlorotoluene, was investigated .

- Methods of Application: The synthesis was achieved by the application of cross-coupling reaction of aryl Grignard reagents with aryl halides catalyzed by non-ligated nickel (II) chloride .

- Results or Outcomes: The reaction was found to proceed economically by avoiding undesired side reactions. This synthetic method has advantages in that it requires no toxic and expensive phosphines and the reaction mixture can be processed more easily by the absence of organic ligand .

Catalytic Protodeboronation of Pinacol Boronic Esters

Industrial Synthesis of 3-Chloro-2-Methylbiphenyl

- Scientific Field: Organic Chemistry .

- Application Summary: Alkyl halides can undergo nucleophilic substitution, which is a fundamental reaction in organic chemistry .

- Methods of Application: The reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously. This is called an ‘SN2’ mechanism .

- Results or Outcomes: The outcome of the SN2 reaction is inherently stereoselective: when the substitution takes place at a stereocenter, we can confidently predict the stereochemical configuration of the product .

- Scientific Field: Organic Chemistry .

- Application Summary: Alkyl halides can undergo elimination reactions, which are another fundamental class of reactions in organic chemistry .

- Methods of Application: The reaction is a single-step process, referred to as the E2 mechanism .

- Results or Outcomes: The E2 mechanism results in the formation of a double bond .

- Scientific Field: Biology .

- Application Summary: In chemosynthesis, one or more carbon molecules (usually carbon dioxide or methane) and nutrients are converted into organic matter .

- Methods of Application: The process uses the oxidation of inorganic molecules (such as hydrogen gas, hydrogen sulfide, or ammonia) or methane as a source of energy, rather than sunlight .

- Results or Outcomes: The result of chemosynthesis is the production of organic matter from inorganic sources .

Substitution Reactions of Alkyl Halides

Elimination Reactions of Alkyl Halides

Chemosynthesis

properties

IUPAC Name |

3-chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F3NS/c9-1-2-15-7-6(10)3-5(4-14-7)8(11,12)13/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRPSANKQMJUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)SCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)